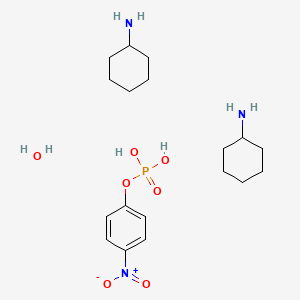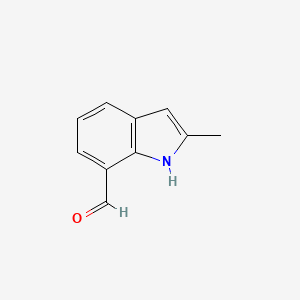
2-Methyl-1H-indole-7-carbaldehyde
Übersicht
Beschreibung
“2-Methyl-1H-indole-7-carbaldehyde” is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of various disorders .
Synthesis Analysis
While specific synthesis methods for “2-Methyl-1H-indole-7-carbaldehyde” were not found, indole derivatives can be synthesized from commercially available anilines . The conversion of a variety of enamines into the relevant indole was optimized by exposing the neat mixture of reactants to microwave irradiation, obtaining the desired products in excellent yields and high regioselectivity .Molecular Structure Analysis
The molecular structure of “2-Methyl-1H-indole-7-carbaldehyde” can be represented by the formula C9H9N . The molecular weight is 131.1745 .Chemical Reactions Analysis
While specific chemical reactions involving “2-Methyl-1H-indole-7-carbaldehyde” were not found, indole derivatives are known to undergo various chemical reactions. For instance, they can undergo nucleophilic addition reactions .Wissenschaftliche Forschungsanwendungen
Catalytic Applications
- Palladacycles Synthesis : 1H-indole-3-carbaldehyde derivatives have been used in the synthesis of palladacycles, which serve as efficient catalysts in Suzuki-Miyaura coupling and allylation of various aldehydes. These palladacycles show promising applications in homogeneous catalysis due to their unique structural features and high catalytic efficiency (Singh et al., 2017).
Antimicrobial and Anti-inflammatory Agents
- Synthesis of Knoevenagel Condensed Products : Indole-3-carbaldehyde, a closely related compound, has been reported to have a wide range of applications, including as antimicrobial and anti-inflammatory agents. This highlights the potential of indole-derived compounds in the development of new therapeutic agents (Madan, 2020).
Synthesis of Polycyclic Compounds
- Carbazoles and Indoles Synthesis : Indole-3-carbaldehydes have been used in copper-catalyzed benzannulation reactions to synthesize various carbazoles and indoles. These compounds exhibit unique properties like aggregation-induced emission (AIE) and are important for developing polycyclic compounds (Guo et al., 2020).
Organic Synthesis and Medicinal Chemistry
Synthesis of Fluorescent Sensors : Compounds derived from indole-3-carbaldehydes have been synthesized using microwave irradiation and find application in medicinal, bioorganic, and pharmaceutical chemistry, particularly as structural scaffolds for fluorescent sensors (Aksenov et al., 2015).
Antiproliferative Activity : Indole derivatives synthesized from indole-3-carbaldehyde have shown significant in-vitro antiproliferative activity against human breast cancer cell lines, indicating their potential in cancer treatment (Fawzy et al., 2018).
Corrosion Inhibition
- Mild Steel Corrosion Inhibition : Indole-3-carbaldehyde has been studied for its corrosion inhibition effects on mild steel in acidic solutions, demonstrating its potential application in industrial corrosion protection (Ashhari & Sarabi, 2015).
Antioxidant Properties
- Synthesis and Antioxidant Activity : Novel N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives, synthesized from 1H-indole carbaldehyde oxime, have shown considerable antioxidant activity, indicating their potential as new antioxidant agents (Gopi & Dhanaraju, 2020).
Safety and Hazards
The safety data sheet for a related compound, “1-Methyl-1H-indole-5-carbaldehyde”, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
2-methyl-1H-indole-7-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7-5-8-3-2-4-9(6-12)10(8)11-7/h2-6,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTJSJFOHDJFCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C(=CC=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50746421 | |
| Record name | 2-Methyl-1H-indole-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50746421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1H-indole-7-carbaldehyde | |
CAS RN |
914383-20-3 | |
| Record name | 2-Methyl-1H-indole-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50746421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 914383-20-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



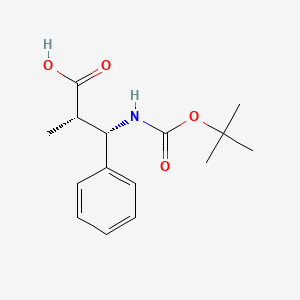
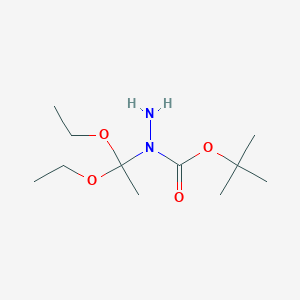
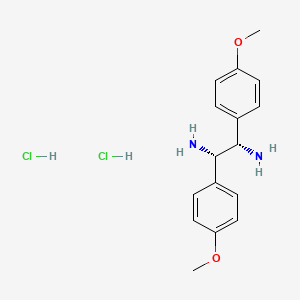

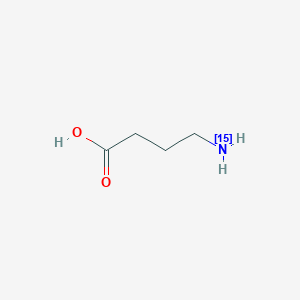
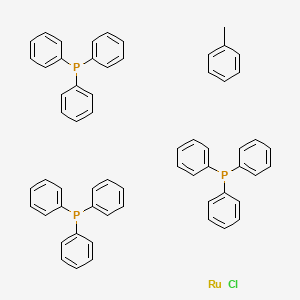
![RuCl2[(R)-dm-segphos(R)][(R)-daipen]](/img/structure/B1512810.png)


![6-Methyl-2-[(E)-2-phenylethenyl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B1512817.png)
![2-[(E)-2-Cyclohexylethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B1512819.png)

